

# (S)-2-Bromo-3-phenylpropionic acid IUPAC name

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## Compound of Interest

Compound Name:	(S)-2-Bromo-3-phenylpropionic acid
Cat. No.:	B015847

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An In-depth Technical Guide to **(S)-2-Bromo-3-phenylpropionic acid**

## Introduction

The IUPAC name for the compound is (S)-2-bromo-3-phenylpropanoic acid.

This technical guide provides a comprehensive overview of **(S)-2-bromo-3-phenylpropionic acid**, a halogenated carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmacologically active compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its utility as a precursor in synthetic pathways.

## Chemical and Physical Properties

**(S)-2-Bromo-3-phenylpropionic acid** is an aromatic compound valued for its role in research and development.<sup>[1]</sup> Its properties are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	(S)-2-bromo-3-phenylpropanoic acid	PubChem
CAS Number	35016-63-8	ChemicalBook[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	ChemScene[3]
Molecular Weight	229.07 g/mol	PubChem[4][5]
Canonical SMILES	C1=CC=C(C=C1)CC(C(=O)O)Br	PubChem[4]
InChI	InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1	PubChem
InChIKey	WDRSCFNERFONKUVOTSOKGWSA-N	PubChem
Appearance	White solid (typical)	Generic
Purity	≥95%	ChemScene[3]

## Applications in Drug Development

**(S)-2-Bromo-3-phenylpropionic acid** is a significant intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[6] The presence of a reactive bromine atom at the alpha position to a carboxylic acid allows for a range of chemical transformations.

- Precursor to Biologically Active Molecules: It is a key starting material for synthesizing more complex molecules, such as enzyme inhibitors.[6] For instance, it is an intermediate in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[7]
- Scaffold for Chemical Libraries: The dual reactivity of the molecule enables the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[6]

- Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for displacement by various nucleophiles to introduce functional groups like amines, hydroxides, and thiols.[6]

## Experimental Protocols: Synthesis

A common and stereospecific method for preparing **(S)-2-bromo-3-phenylpropionic acid** is via the diazotization of (S)-phenylalanine (L-phenylalanine), followed by bromide substitution. The following protocol is adapted from established methods for the synthesis of the (R)-enantiomer.[7]

Objective: To synthesize **(S)-2-bromo-3-phenylpropionic acid** from (S)-phenylalanine.

### Materials:

- (S)-Phenylalanine
- Potassium bromide (KBr) or Sodium bromide (NaBr)
- Sodium nitrite (NaNO<sub>2</sub>)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrobromic acid (HBr)
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Distilled water
- Ice bath

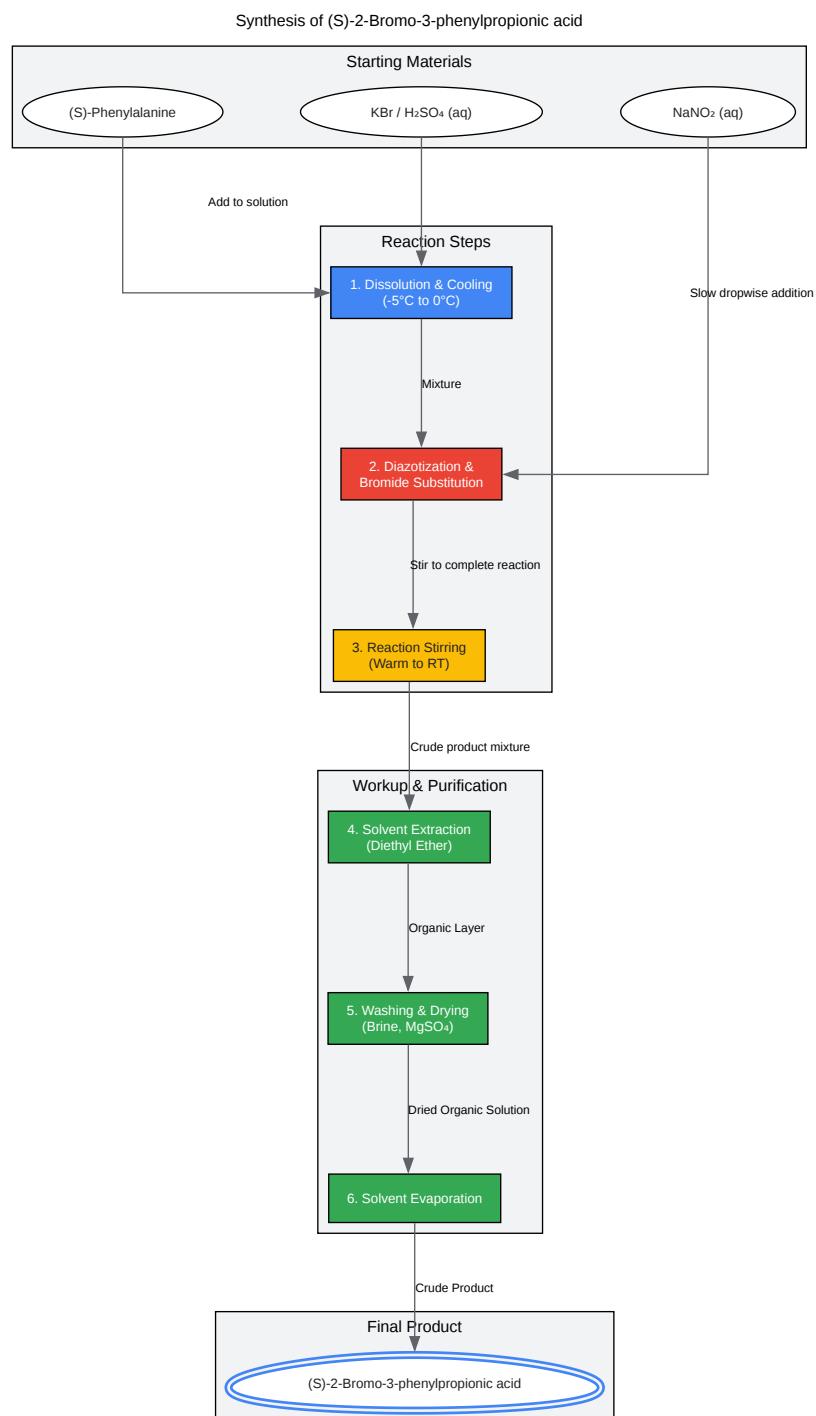
### Procedure:

- Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer, dissolve (S)-phenylalanine and potassium bromide in an aqueous solution of sulfuric acid (e.g., 2N).
- Cooling: Cool the flask in an ice bath to a temperature between -5°C and 0°C.

- **Diazotization and Bromination:** While vigorously stirring the cooled solution, slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 0°C during the addition to control the reaction rate and prevent side reactions.
- **Reaction Progression:** After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0°C for a specified period (e.g., 1-2 hours), and then let it slowly warm to room temperature over several hours.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
- **Washing and Drying:** Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.
- **Purification:** The resulting crude product can be further purified by recrystallization from a suitable solvent system to yield pure **(S)-2-bromo-3-phenylpropionic acid**.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthetic pathway described above.

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